

Commercial Availability and Applications of (R)-Dimethyl 2-hydroxysuccinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Dimethyl 2-hydroxysuccinate

Cat. No.: B1313653

[Get Quote](#)

(R)-Dimethyl 2-hydroxysuccinate, also known as Dimethyl D-malate, is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of complex, stereochemically defined molecules. Its commercial availability from various suppliers, coupled with its versatile chemical functionality, makes it a crucial starting material in the fields of medicinal chemistry and natural product synthesis. This technical guide provides an in-depth overview of its commercial availability, key properties, and detailed experimental protocols for its synthesis and application.

Commercial Availability

(R)-Dimethyl 2-hydroxysuccinate is readily available from several chemical suppliers. The compound is typically offered in various purities and quantities to suit different research and development needs. Key suppliers include Sigma-Aldrich, BLD Pharm, and BioCat GmbH. It is crucial to consult the supplier's certificate of analysis for lot-specific purity and other quality control data.

Physicochemical Properties

A summary of the key quantitative data for **(R)-Dimethyl 2-hydroxysuccinate** is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Source
CAS Number	70681-41-3	
Molecular Formula	C ₆ H ₁₀ O ₅	
Molecular Weight	162.14 g/mol	
Purity	≥98%	
Appearance	Colorless Liquid	Chem-Impex
Optical Activity ([α] ₂₀ /D)	+6.6° (neat)	
Density	1.232 g/mL at 25 °C	
Boiling Point	104-108 °C at 1 mmHg	
Refractive Index (n ₂₀ /D)	1.44	
Storage Temperature	2-8°C	

Synthesis and Experimental Protocols

The asymmetric synthesis of **(R)-Dimethyl 2-hydroxysuccinate** and its derivatives is a key area of research, with several chemo-enzymatic and biocatalytic routes developed to achieve high enantioselectivity.^[1] These methods are often preferred due to their mild reaction conditions and high efficiency.

Enzymatic Synthesis via Asymmetric Reduction

One effective method for synthesizing (R)-Dimethyl 2-methylsuccinate, a closely related chiral building block, involves the ene-reductase-catalyzed reduction of dimethyl itaconate. This protocol can be adapted for the synthesis of other chiral succinates.

Experimental Protocol: Asymmetric Reduction using *Aspergillus flavus* Ene-Reductase (AfER)^[2]

- **Reaction Setup:** To a 200 mL conical flask, add dimethyl itaconate (3.16 g, 400 mM), NADP⁺ (0.5 mM, 0.39 g/L), DMSO (1.6% v/v), sodium formate (520 mM), wet cells of *Aspergillus*

flavus expressing ene-reductase (AfER) (2.5 g, 50 g/L), and formate dehydrogenase (LbFDH) (2 U/mL) in 50 mL of potassium phosphate buffer (100 mM, pH 7.0).

- Reaction Conditions: Shake the reaction mixture at 30 °C for 27 hours.
- Monitoring and Work-up: Monitor the reaction progress by TLC and GC. Maintain the pH at 7.0 by periodic addition of 1 M HCl. After complete conversion, quench the reaction with 1 M HCl.
- Purification: The product, (R)-Dimethyl 2-methylsuccinate, is obtained after extraction and removal of the solvent under reduced pressure. The product is a colorless oil.

Characterization Data for (R)-Dimethyl 2-methylsuccinate:[2]

- ^1H NMR (400 MHz, CDCl_3): δ = 3.69 (d, J = 6.97 Hz, 6 H), 2.86–2.99 (m, 1 H), 2.68–2.82 (m, 1 H), 2.41 (dd, J = 16.50, 5.99 Hz, 1 H), 1.23 (d, J = 7.09 Hz, 3 H).
- ^{13}C NMR (100 MHz, CDCl_3): δ = 175.74, 172.31, 51.96, 51.75, 37.43, 35.72, 17.04.
- Optical Rotation: $[\alpha]_{\text{D}^{20}} = +5.280$ (c = 1.0, CHCl_3 , for 99% ee).

Applications in Asymmetric Synthesis

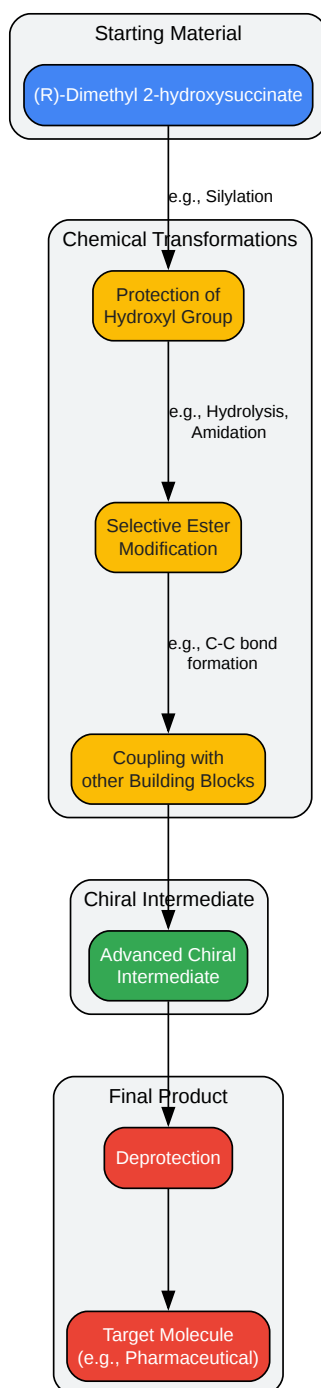
(R)-Dimethyl 2-hydroxysuccinate serves as a versatile chiral building block in the synthesis of a wide range of enantiomerically pure compounds. Its utility stems from the presence of multiple functional groups—two esters and a hydroxyl group—that can be selectively manipulated.[1] This strategy, known as "chiral pool synthesis," is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules with controlled stereochemistry.

The significance of chirality in drug development cannot be overstated. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] The use of chiral building blocks like **(R)-Dimethyl 2-hydroxysuccinate** is therefore critical for the development of safer and more effective pharmaceuticals.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the application of **(R)-Dimethyl 2-hydroxysuccinate** as a chiral building block in organic synthesis.

Workflow: (R)-Dimethyl 2-hydroxysuccinate in Chiral Synthesis



[Click to download full resolution via product page](#)

Caption: Synthetic workflow using **(R)-Dimethyl 2-hydroxysuccinate**.

Safety and Handling

(R)-Dimethyl 2-hydroxysuccinate is a combustible liquid and causes serious eye irritation. It is harmful to aquatic life. When handling this chemical, appropriate personal protective equipment, including eye shields and gloves, should be worn. It should be stored in a well-ventilated place, sealed in a dry container at 2-8°C. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-Dimethyl 2-hydroxysuccinate | 70681-41-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Commercial Availability and Applications of (R)-Dimethyl 2-hydroxysuccinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313653#commercial-availability-of-r-dimethyl-2-hydroxysuccinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com